N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide
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Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Benzothiazole derivatives, similar to 4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, have been investigated for their antimicrobial and antitumor activities. Studies have demonstrated that certain benzothiazole and benzimidazole derivatives exhibit significant antimicrobial and antitumor properties, suggesting their potential as chemotherapeutic agents. For instance, microwave-assisted synthesis of pyrazolopyridines and their derivatives has shown antioxidant, antitumor, and antimicrobial activities, indicating the utility of these compounds in developing new therapeutic agents (El‐Borai et al., 2013). Similarly, synthesis and evaluation of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have revealed promising antimicrobial activities, further highlighting the potential of benzothiazole derivatives in medical research (Gouda et al., 2010).
Corrosion Inhibition
The application of benzothiazole derivatives extends into the field of corrosion science, where these compounds have been used as corrosion inhibitors for carbon steel in acidic environments. Studies have identified benzothiazole derivatives that offer higher inhibition efficiencies against steel corrosion, demonstrating their potential for protecting industrial materials (Hu et al., 2016).
Fluorescent Probes
Benzothiazole derivatives have also found applications in the development of fluorescent probes for the detection of thiophenols over aliphatic thiols in water samples. These probes are designed based on reaction-based pathways that afford high selectivity and sensitivity, showcasing the versatility of benzothiazole derivatives in environmental and biological sciences (Wang et al., 2012).
Electrochemical Sensors
Furthermore, 4-dimethylaminoantipyrine, a compound related to the benzothiazole derivatives, has been utilized as a broad electrochemical indicator for immunosensors platforms. This application demonstrates the compound's ability to stabilize and enhance the response of electrodes for immunological detection, thus broadening the scope of benzothiazole derivatives in sensor technology (Melo et al., 2022).
Properties
IUPAC Name |
4-(dimethylamino)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-12-21-22(13-17(16)2)30-24(26-21)28(15-18-6-5-11-25-14-18)23(29)19-7-9-20(10-8-19)27(3)4/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVHDGZZALTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.